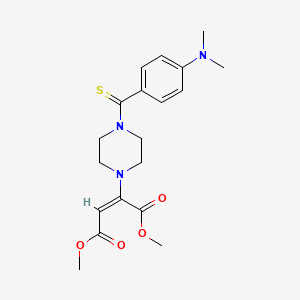
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate is an organic compound recognized for its interaction with specific biological targets and its utility in scientific research. It belongs to the class of piperazine derivatives and is primarily used in various research applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate typically involves the reaction of dimethylamino compounds with piperazine derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Aplicaciones Científicas De Investigación
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate is widely used in scientific research due to its unique properties. It is utilized in:
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate include:
Uniqueness
What sets this compound apart is its specific chemical structure, which allows for unique interactions with biological targets and its versatility in various scientific applications.
Propiedades
IUPAC Name |
dimethyl (E)-2-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-20(2)15-7-5-14(6-8-15)18(27)22-11-9-21(10-12-22)16(19(24)26-4)13-17(23)25-3/h5-8,13H,9-12H2,1-4H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJYIPKVIRPAC-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)/C(=C/C(=O)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
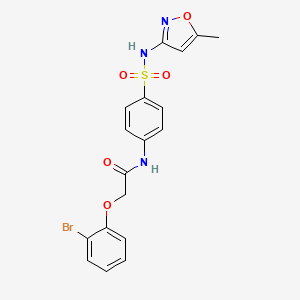
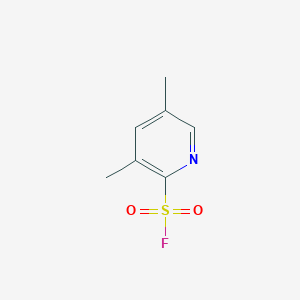
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)
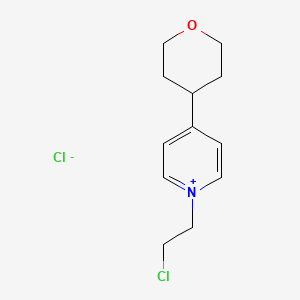
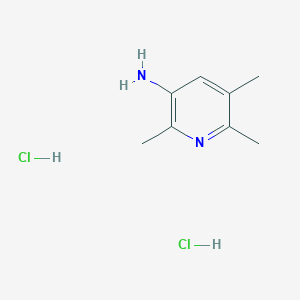
![[1-(Prop-2-en-1-yl)cyclobutyl]methanol](/img/structure/B2699064.png)
![1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2699066.png)
![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2699067.png)
![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2699068.png)
![N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2699072.png)
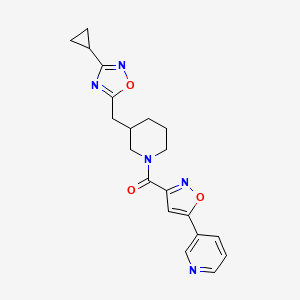
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2699075.png)
![4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2699076.png)
![methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2699078.png)
